Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the carbamoyl and nitrobenzamido groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as chloroformates and nitrobenzoyl chlorides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Chemical Reactions Analysis
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound is used in the development of organic electronic devices due to its conductive properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
- ETHYL 5-[(2-CHLOROBENZOYL)AMINO]-3-METHYLBENZO[B]THIOPHENE-2-CARBOXYLATE
- ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-{[(4-CHLOROPHENYL)CARBONYL]AMINO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C23H20ClN3O6S |
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Molecular Weight |
501.9 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H20ClN3O6S/c1-4-33-23(30)18-13(3)19(21(29)25-17-7-5-6-16(24)12(17)2)34-22(18)26-20(28)14-8-10-15(11-9-14)27(31)32/h5-11H,4H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
HKAVXJXHMCFVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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